![molecular formula C13H17NO5 B13868621 4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B13868621.png)
4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid is an organic compound with a complex structure that includes an ethoxycarbonylamino group attached to a propoxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with 3-bromopropyl ethyl carbonate under basic conditions to form the intermediate 4-(3-ethoxycarbonylaminopropoxy)benzoic acid. This intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonylamino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid involves its interaction with specific molecular targets. The ethoxycarbonylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromopropoxy)benzoic acid: Similar structure but with a bromine atom instead of the ethoxycarbonylamino group.
4-(3-Aminopropoxy)benzoic acid: Contains an amino group instead of the ethoxycarbonylamino group.
4-(3-Methoxypropoxy)benzoic acid: Features a methoxy group in place of the ethoxycarbonylamino group.
Uniqueness
4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid is unique due to the presence of the ethoxycarbonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-[3-(ethoxycarbonylamino)propoxy]benzoic acid |
InChI |
InChI=1S/C13H17NO5/c1-2-18-13(17)14-8-3-9-19-11-6-4-10(5-7-11)12(15)16/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
PAIMAGFHUPGJTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


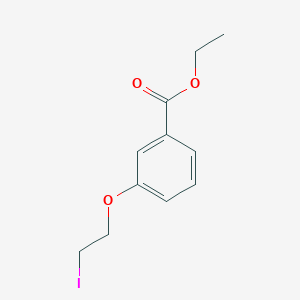

![1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B13868550.png)
![3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13868554.png)

![methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B13868573.png)
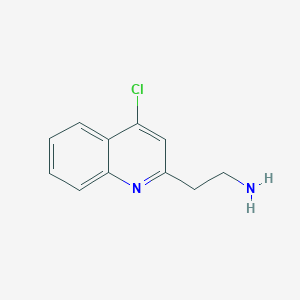
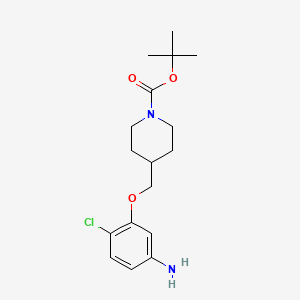

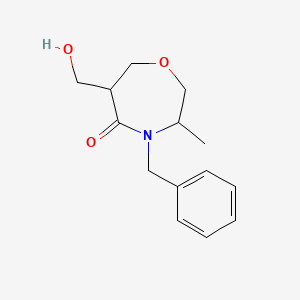
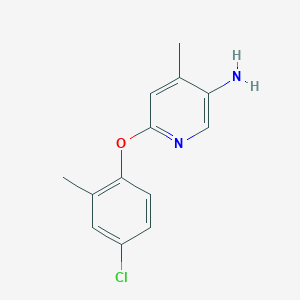
![6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B13868603.png)
![5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13868609.png)

